Pfmrk Kinase Inhibition and Selectivity Profile vs. PfPK5 and Human CDK1
In a study evaluating oxindole-based compounds against malarial cyclin-dependent kinases, a specific 3-phenyl-oxindole derivative demonstrated potent inhibition of Pfmrk with an IC50 of 1.5 μM, while showing low cross-reactivity (selectivity) against PfPK5 and human CDK1 [1]. This selectivity profile is a critical differentiator from other oxindole-based CDK inhibitors, which often exhibit broader or less selective kinase inhibition.
| Evidence Dimension | Kinase Inhibition (IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50 = 1.5 μM against Pfmrk |
| Comparator Or Baseline | Low cross-reactivity against PfPK5 and human CDK1 (no quantitative IC50 reported for these off-targets, but qualitative assessment of selectivity) |
| Quantified Difference | Selectivity for Pfmrk over PfPK5 and human CDK1 (observed, not quantified as a ratio) |
| Conditions | Biochemical kinase assay with purified Pfmrk, PfPK5, and human CDK1 enzymes. |
Why This Matters
This evidence indicates that the 3-phenyl-oxindole scaffold can be a starting point for developing selective Pfmrk inhibitors, which is valuable for malaria drug discovery efforts seeking to avoid human kinase off-target toxicity.
- [1] Nichols, D. A., et al. (2005). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic, and cellular evaluation. Journal of Medicinal Chemistry, 48(4), 1098-1106. https://doi.org/10.1021/jm049320k View Source
